![molecular formula C11H11NO3S B14864105 2-[(5-Oxo-2-pyrrolidinyl)sulfanyl]benzenecarboxylic acid](/img/structure/B14864105.png)
2-[(5-Oxo-2-pyrrolidinyl)sulfanyl]benzenecarboxylic acid
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Overview
Description
2-[(5-Oxo-2-pyrrolidinyl)sulfanyl]benzenecarboxylic acid is a chemical compound with the molecular formula C11H11NO3S and a molecular weight of 237.27 g/mol . This compound is characterized by the presence of a pyrrolidinyl group attached to a benzenecarboxylic acid moiety through a sulfanyl linkage. It is known for its diverse applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Oxo-2-pyrrolidinyl)sulfanyl]benzenecarboxylic acid typically involves the reaction of 5-oxo-2-pyrrolidinyl sulfanyl with benzenecarboxylic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a solid form .
Chemical Reactions Analysis
Types of Reactions
2-[(5-Oxo-2-pyrrolidinyl)sulfanyl]benzenecarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the sulfanyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound .
Scientific Research Applications
2-[(5-Oxo-2-pyrrolidinyl)sulfanyl]benzenecarboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(5-Oxo-2-pyrrolidinyl)sulfanyl]benzenecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-[(5-Oxo-2-pyrrolidinyl)sulfanyl]benzenecarboxylic acid include:
- 2-[(5-Oxo-2-pyrrolidinyl)sulfanyl]acetic acid
- 2-[(5-Oxo-2-pyrrolidinyl)sulfanyl]propanoic acid
Uniqueness
What sets this compound apart from similar compounds is its unique structural arrangement, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H11NO3S |
---|---|
Molecular Weight |
237.28 g/mol |
IUPAC Name |
2-(5-oxopyrrolidin-2-yl)sulfanylbenzoic acid |
InChI |
InChI=1S/C11H11NO3S/c13-9-5-6-10(12-9)16-8-4-2-1-3-7(8)11(14)15/h1-4,10H,5-6H2,(H,12,13)(H,14,15) |
InChI Key |
DGACLTJLEOQYAX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC1SC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
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